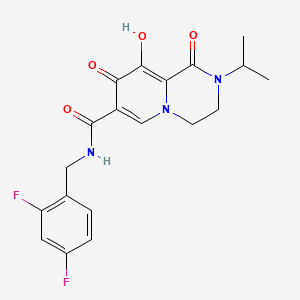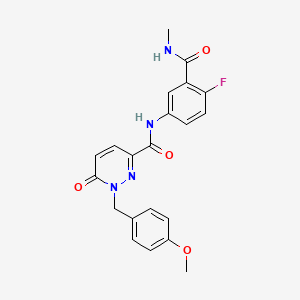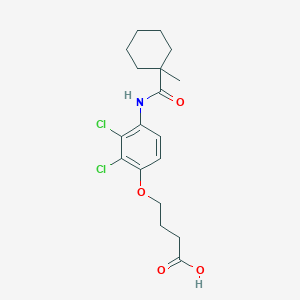
Fenhexamid-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenhexamid-butyric acid is a compound derived from fenhexamid, a fungicide known for its effectiveness against a variety of fungal pathogens. Fenhexamid itself is an inhibitor of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity . This compound is designed to produce monoclonal antibodies, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fenhexamid-butyric acid involves the modification of fenhexamid. Fenhexamid is synthesized through a series of chemical reactions starting from 2,3-dichloro-4-hydroxyaniline, which undergoes cyclization and subsequent reactions to form the final product
Industrial Production Methods
Industrial production of butyric acid, a component of this compound, can be achieved through fermentation processes using bacterial strains such as Clostridium tyrobutyricum. These processes involve the fermentation of glucose or other sugars to produce butyric acid . The integration of this butyric acid into the fenhexamid structure would follow standard chemical synthesis protocols.
Analyse Des Réactions Chimiques
Types of Reactions
Fenhexamid-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
Applications De Recherche Scientifique
Fenhexamid-butyric acid has several scientific research applications, including:
Chemistry: Used as a hapten to produce monoclonal antibodies.
Biology: Employed in studies involving fungal pathogens and their resistance mechanisms.
Medicine: Potential use in developing diagnostic tools and treatments for fungal infections.
Industry: Utilized in the agricultural sector as a fungicide to protect crops from fungal diseases.
Mécanisme D'action
Fenhexamid-butyric acid exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular target of fenhexamid is the sterol 3-ketoreductase enzyme, which is involved in the C4-demethylation of ergosterol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenhexamid: The parent compound, primarily used as a fungicide.
Hydroxyanilides: A class of compounds to which fenhexamid belongs, known for their antifungal properties.
4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones: Compounds with similar antifungal activities.
Uniqueness
Fenhexamid-butyric acid is unique due to its dual functionality as both a fungicide and a hapten for monoclonal antibody production . This makes it valuable in both agricultural and biomedical research applications.
Propriétés
Formule moléculaire |
C18H23Cl2NO4 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23) |
Clé InChI |
XDHAUMYQFDCMGK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
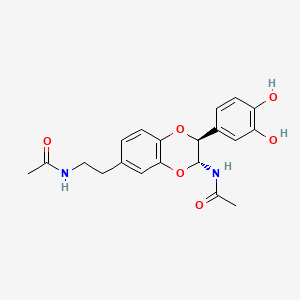

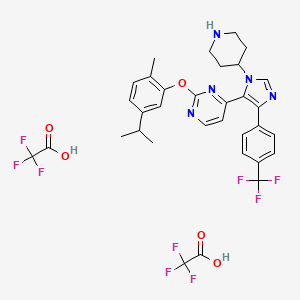
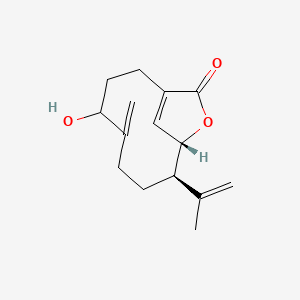
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
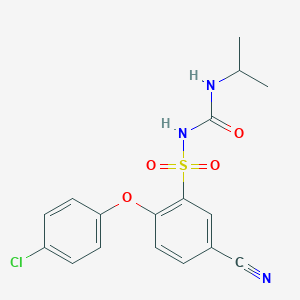
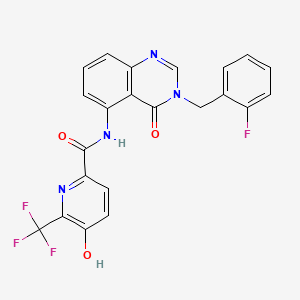
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
